5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,7-dichloro-3-iodopyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2IN3/c7-4-1-5(8)12-6(11-4)3(9)2-10-12/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTIQNFZPDTAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)I)N=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine CAS 754211-05-7 properties
Topic: 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine CAS 754211-05-7 properties Content Type: In-depth Technical Guide
The Strategic Scaffold for Next-Generation Kinase Inhibitor Design
Executive Summary
In the landscape of modern medicinal chemistry, This compound (CAS 754211-05-7) has emerged as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its structural utility lies in its unique tri-functional reactivity profile , allowing researchers to sequentially functionalize three distinct positions with high regioselectivity.
This guide analyzes the physicochemical properties, electronic characteristics, and synthetic utility of this scaffold. It is designed for medicinal chemists optimizing ATP-competitive inhibitors for targets such as TTK , PI3K , Trk , and CDKs .
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
The compound presents as a beige to off-white solid.[1] It is characterized by high lipophilicity due to the halogenated pyrimidine ring, necessitating the use of polar aprotic solvents (DMSO, DMF) or non-polar organic solvents (DCM) for solubilization during synthesis.
| Property | Data |
| CAS Number | 754211-05-7 |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₂Cl₂IN₃ |
| Molecular Weight | 313.91 g/mol |
| Appearance | Beige to off-white crystalline solid |
| Melting Point | >250 °C (Decomposes) [1] |
| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive |
| Hazards | H302 (Harmful if swallowed), H315 (Irritant), H319, H335 |
Mechanistic Insight: The Reactivity Triad
The core value of this intermediate is its predictable regioselectivity . The pyrazolo[1,5-a]pyrimidine ring system possesses an electronic bias that directs nucleophilic and electrophilic attacks to specific carbons. Understanding this causality is essential for designing efficient synthetic routes.
The Electronic Hierarchy
-
Position C7 (Electrophilic - High Reactivity): The carbon at position 7 is the most electron-deficient site on the pyrimidine ring. It is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) under mild conditions (often room temperature). This enhanced reactivity is due to the inductive effect of the bridgehead nitrogen and the minimal steric hindrance compared to C5 [2].
-
Position C5 (Electrophilic - Moderate Reactivity): The C5 position is also electrophilic but significantly less reactive than C7. Substitution at C5 typically requires elevated temperatures or stronger nucleophiles. This difference allows for sequential displacement : a chemist can introduce one amine at C7 at 0°C, and a different amine at C5 at 80°C [3].
-
Position C3 (Nucleophilic/Metallo-reactive): The iodine atom at C3 serves as an excellent handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). While C-I bonds are generally more reactive in Pd-couplings than C-Cl bonds, the SₙAr reactions at C7/C5 are usually performed before the C3 coupling to avoid chemoselectivity issues with the palladium catalyst interacting with the chlorides [4].
Reactivity Map Visualization
Figure 1: The regioselective reactivity map of the scaffold. The red path indicates the kinetically favored first step.
Strategic Workflow: Sequential Functionalization
For drug discovery campaigns, the "Gold Standard" workflow maximizes yield and diversity. The following protocol outlines the synthesis of a tris-substituted derivative, a common architecture for kinase inhibitors like TTK (Mps1) inhibitors [4].
Step 1: Regioselective SₙAr at C7
Objective: Introduce the solubilizing group or hinge-binder part A.
-
Reagents: Primary/Secondary Amine (1.0 eq), DIPEA (2.0 eq), DCM or EtOH.
-
Conditions: 0°C to Room Temperature, 1-4 hours.
-
Mechanism: The nucleophile attacks C7.[2] The reaction is self-limiting; once C7 is substituted, the ring becomes more electron-rich, deactivating C5 toward further attack under these mild conditions.
Step 2: SₙAr at C5 (Optional)
Objective: Introduce the second diversity element.
-
Reagents: Amine/Alkoxide (Excess), Heat.
-
Conditions: 60–80°C, often in sealed tube or microwave.
-
Note: If C5 substitution is not desired, the C5-Cl can be removed via hydrogenolysis later, or left as a steric blocker.
Step 3: Suzuki-Miyaura Coupling at C3
Objective: Introduce the aryl/heteroaryl "tail" to access the hydrophobic pocket of the kinase.
-
Reagents: Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.
-
Conditions: 80–100°C.
-
Critical Control: Dehalogenation of the C5-Cl can occur as a side reaction if the catalyst load is too high or reaction time too long.
Synthesis Workflow Diagram
Figure 2: The sequential functionalization workflow for generating tris-substituted pyrazolo[1,5-a]pyrimidine libraries.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Note: While CAS 754211-05-7 is commercially available, in-house synthesis is often required for scale-up.
-
Cyclization: React 3-aminopyrazole with diethyl malonate in the presence of sodium ethoxide (NaOEt) in refluxing ethanol. This yields pyrazolo[1,5-a]pyrimidine-5,7-diol .[3]
-
Iodination: Treat the 5,7-diol with N-iodosuccinimide (NIS) in DMF or Acetonitrile at room temperature. The iodine selectively installs at the C3 position due to the electron-rich nature of the pyrazole ring in the diol form.
-
Chlorination: Reflux the 3-iodo-5,7-diol intermediate in Phosphorus Oxychloride (POCl₃) for 4–6 hours.
-
Safety Note: Quench POCl₃ carefully into ice water; this reaction is highly exothermic.
-
Purification: The resulting 5,7-dichloro-3-iodo product precipitates or is extracted with DCM.
-
Protocol B: Regioselective C7-Morpholine Substitution (Validation)
A standard test reaction to verify scaffold quality.
-
Dissolve This compound (1.0 mmol) in dry DCM (5 mL).
-
Cool to 0°C in an ice bath.
-
Add DIPEA (1.5 mmol) followed by Morpholine (1.1 mmol) dropwise.
-
Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.
-
TLC Check: The starting material spot should disappear, replaced by a more polar spot (the mono-substituted product).
-
Workup: Wash with water, dry over Na₂SO₄, and concentrate.
-
Expected Outcome: >90% yield of 4-(5-chloro-3-iodopyrazolo[1,5-a]pyrimidin-7-yl)morpholine . The C5-Cl remains intact [2][4].
References
-
National Institutes of Health (NIH). (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC9332211. Retrieved from [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent.[4] PMC5903264. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and molecular weight of 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine
Executive Summary
5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine is a high-value heterocyclic scaffold extensively utilized in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., Trk, CDK2, PI3K). Its structural utility lies in its three distinct points of diversity: the highly electrophilic C7 position, the moderately reactive C5 position, and the C3-iodine handle suitable for palladium-catalyzed cross-couplings. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis, and regioselective functionalization strategies.[1]
Chemical Identity & Physicochemical Properties[1][2][3]
The following data characterizes the core scaffold. Researchers should note the high molecular weight contribution of the iodine atom, which significantly impacts mass spectrometry analysis.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 754211-05-7 |
| Molecular Formula | C₆H₂Cl₂IN₃ |
| Molecular Weight | 313.91 g/mol |
| Exact Mass | 312.87 g/mol |
| Appearance | Beige to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM; limited solubility in water |
| SMILES | ClC1=CC(Cl)=NC2=C(I)C=NN12 |
| InChIKey | RJTIQNFZPDTAMI-UHFFFAOYSA-N |
Structural Analysis & Electronic Character
The pyrazolo[1,5-a]pyrimidine system is a fused bicycle where a π-excessive pyrazole ring is fused to a π-deficient pyrimidine ring.
-
Numbering System: The bridgehead nitrogen is designated as position 1. The pyrazole carbons are 2 and 3. The bridgehead carbon is 3a. The pyrimidine ring atoms are numbered 4 (N), 5 (C), 6 (C), and 7 (C).
-
Electrophilicity (SNAr): The C5 and C7 positions bear chlorine atoms activated for Nucleophilic Aromatic Substitution (SNAr). The C7 position is significantly more electrophilic than C5 due to its proximity to the bridgehead nitrogen (N1), which exerts a stronger electron-withdrawing inductive effect compared to N4.
-
Functionalization Handle: The iodine at C3 is located on the electron-rich pyrazole segment, making it an ideal partner for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.
Synthesis & Methodology
The synthesis of this compound is typically achieved via a three-step protocol starting from commercially available 3-aminopyrazole.
Step 1: Cyclocondensation
Reagents: 3-Aminopyrazole, Diethyl malonate, Sodium ethoxide (NaOEt). Protocol:
-
Reflux 3-aminopyrazole with diethyl malonate in ethanolic NaOEt for 4–6 hours.
-
The reaction yields pyrazolo[1,5-a]pyrimidine-5,7-diol (often existing as the dione tautomer).
-
Acidify and filter the precipitate.
Step 2: Chlorination
Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (catalyst/base). Protocol:
-
Suspend the 5,7-diol intermediate in neat POCl₃.
-
Add N,N-dimethylaniline dropwise at 0°C.
-
Heat to reflux (approx. 100–110°C) for 4–16 hours until the solid dissolves and evolution of HCl ceases.
-
Critical Workup: Quench carefully into ice-water (exothermic) and extract with dichloromethane.
Step 3: Regioselective Iodination
Reagents: N-Iodosuccinimide (NIS), Acetonitrile (ACN) or DMF. Protocol:
-
Dissolve 5,7-dichloropyrazolo[1,5-a]pyrimidine in ACN.
-
Add NIS (1.1 equivalents) at room temperature.
-
Stir for 2–4 hours. The electrophilic iodine selectively attacks the most electron-rich position (C3) of the pyrazole ring.
-
Purification: Precipitate with water or purify via silica gel chromatography (Hexane/EtOAc).
Visual Synthesis Workflow
Figure 1: Step-wise synthetic route to the target scaffold.
Reactivity & Functionalization Strategies
For medicinal chemists, the order of functionalization is critical. The scaffold allows for "orthogonal" functionalization, meaning each site can be modified selectively without affecting the others if the correct sequence is followed.
Regioselectivity Map
-
First Displacement (C7): The chlorine at C7 is the most reactive. Nucleophiles (amines, alkoxides, thiols) will displace this chloride first at low to ambient temperatures (0°C – RT).
-
Second Displacement (C5): The chlorine at C5 is less reactive due to steric shielding and electronic effects. Displacement usually requires elevated temperatures (>60°C) or stronger nucleophiles.
-
Cross-Coupling (C3): The C3-Iodine bond is stable to SNAr conditions but reactive toward Pd(0). It is often preserved until late-stage synthesis to introduce complex aryl groups.
Strategic Workflow Diagram
Figure 2: Sequential functionalization strategy based on electronic differentiation.
Experimental Validation (NMR & MS)
When validating the structure of the synthesized or purchased material, look for these key spectroscopic signatures:
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
H2 (Pyrazole): A singlet typically around 8.4 – 8.6 ppm . This proton is deshielded by the adjacent nitrogen and iodine.
-
H6 (Pyrimidine): A sharp singlet around 7.2 – 7.5 ppm . This is the only proton on the pyrimidine ring and serves as a key diagnostic peak.
-
-
¹³C NMR:
-
Expect distinct signals for C-Cl carbons (deshielded, ~140–150 ppm) and the C-I carbon (shielded, typically <60 ppm or significantly upfield relative to aromatics).
-
-
Mass Spectrometry:
-
Isotope Pattern: The presence of two chlorine atoms will create a distinct M, M+2, M+4 pattern with relative intensities of roughly 9:6:1.
-
Base Peak: [M+H]⁺ at ~314 and 316.
-
Safety & Handling
-
Hazards: The compound is an organohalide and should be treated as a potential irritant and sensitizer.
-
POCl₃ Residues: If synthesized in-house, ensure complete removal of phosphoryl chloride, as trace amounts are highly corrosive and toxic.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the C-Cl bonds or liberation of iodine.
References
-
Sigma-Aldrich. this compound Product Sheet. CAS 754211-05-7.[4][5]
-
BenchChem. Synthesis of TTK inhibitors using a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate. Application Note.
-
National Institutes of Health (NIH) - PMC. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
-
Fluorochem. this compound Chemical Data.
-
MDPI Molecules. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 754211-05-7 [sigmaaldrich.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
Methodological & Application
High-Efficiency Suzuki-Miyaura Cross-Coupling of 3-Iodopyrazolo[1,5-a]pyrimidine: A Comprehensive Application Note
Introduction and Scientific Rationale
The pyrazolo[1,5-a]pyrimidine core is a privileged, rigid, and planar fused bicyclic scaffold in medicinal chemistry, frequently utilized in the development of potent protein kinase inhibitors targeting CDK2, CAMKK2, and EGFR[1],[2]. The structural features of this scaffold allow it to effectively mimic ATP and interact with the highly conserved ATP-binding hinge region of various kinases[3].
To optimize the pharmacological properties and kinase selectivity of these molecules, late-stage functionalization is critical. The C3 position of the pyrazolo[1,5-a]pyrimidine ring is highly nucleophilic, making it the preferred site for electrophilic halogenation[4]. The resulting 3-iodopyrazolo[1,5-a]pyrimidine serves as an exceptional electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the modular introduction of diverse aryl and heteroaryl substituents[5],[6].
Mechanistic Insights: The Causality of Reaction Conditions
Successful cross-coupling of 3-iodopyrazolo[1,5-a]pyrimidine relies on a deep understanding of the catalytic cycle and the specific physicochemical properties of the substrates.
-
Substrate Selection (Why 3-Iodo?): The carbon-iodine (C–I) bond possesses a lower bond dissociation energy compared to C–Br or C–Cl bonds. This facilitates rapid and thermodynamically favorable oxidative addition of the Pd(0) catalyst at lower temperatures, minimizing the risk of substrate degradation or competitive side reactions[5].
-
Catalyst and Ligand Choice: While simple catalysts like
can be used, bidentate phosphine ligands such as dppf in or bulky ligands in XPhos Pd G2 are highly recommended[7],[6]. Bidentate ligands enforce a cis-geometry on the palladium(II) intermediate, which dramatically accelerates the reductive elimination step and prevents catalyst deactivation pathways, such as protodeiodination or the precipitation of palladium black[7]. -
Solvent and Base Dynamics: A biphasic solvent system, typically 1,4-dioxane/water (10:1 to 5:1), is employed[8],[6]. The organic phase solubilizes the hydrophobic pyrazolopyrimidine and boronic acid, while the aqueous phase dissolves the inorganic base (e.g.,
or ). The base is mechanistically essential; it coordinates to the trivalent boron atom of the boronic acid, forming a tetravalent boronate complex. This quaternization increases the nucleophilicity of the organic group on the boron, facilitating the transmetalation step with the Pd(II) complex.
Catalytic cycle of Suzuki-Miyaura coupling at the C3 position of pyrazolo[1,5-a]pyrimidine.
Condition Optimization Data
The following table summarizes the quantitative optimization of reaction conditions for the C3-arylation of 3-iodopyrazolo[1,5-a]pyrimidine, demonstrating the impact of catalyst and base selection on overall yield.
| Entry | Catalyst (mol %) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dioxane/ | 90 | 12 | 72% | ||
| 2 | 1,4-Dioxane/ | 90 | 8 | 89% | ||
| 3 | THF/ | 80 | 10 | 81% | ||
| 4 | XPhos Pd G2 (2.0) | 1,4-Dioxane/ | 100 (MW) | 0.5 | 94% |
Note: Microwave (MW) assisted conditions (Entry 4) significantly reduce reaction time while maintaining excellent functional group tolerance[7].
Step-by-Step Experimental Protocol
This methodology provides a self-validating system for the synthesis of 3-arylpyrazolo[1,5-a]pyrimidines via Suzuki-Miyaura cross-coupling[8],[6].
A. Reagents and Equipment Setup
-
Substrates: 3-Iodopyrazolo[1,5-a]pyrimidine (1.0 equiv), Aryl/Heteroaryl boronic acid or pinacol ester (1.2–1.5 equiv).
-
Catalyst & Base:
(0.05 equiv), or (2.0–3.0 equiv). -
Solvent: Degassed 1,4-dioxane and deionized water (10:1 v/v).
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon manifold.
B. Execution Workflow
-
Charge the Vessel: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-iodopyrazolo[1,5-a]pyrimidine, the boronic acid, and the inorganic base.
-
Atmosphere Exchange: Seal the vial with a septum. Evacuate the vial and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times. Causality: Removing oxygen is critical to prevent the oxidative homocoupling of the boronic acid (Glaser-type coupling) and the oxidation of the Pd(0) active species.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via a syringe.
-
Catalyst Addition: Quickly unseal the vial under a positive flow of inert gas, add the
catalyst, and reseal. -
Heating: Stir the reaction mixture at 90 °C using a pre-heated oil bath or heating block for 8–12 hours.
C. Self-Validation & Analytical Checkpoints
-
TLC Monitoring: Check the reaction progress using TLC (e.g., 50% EtOAc in Hexanes). The starting 3-iodo compound is highly UV-active; its disappearance coupled with the appearance of a new, often highly fluorescent spot indicates successful conversion.
-
LC-MS Verification: Aliquot
of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. Confirm the mass shift corresponding to the loss of iodine (-126 Da) and the addition of the aryl group.
D. Workup and Purification
-
Quench and Extract: Cool the mixture to room temperature. Dilute with water and extract three times with Ethyl Acetate (EtOAc)[5].
-
Wash and Dry: Wash the combined organic layers with brine to remove residual inorganic salts and dioxane. Dry over anhydrous
. -
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Chromatography: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure C3-arylated product.
Application: Kinase Inhibition Pathway
Once synthesized, C3-arylated pyrazolo[1,5-a]pyrimidines serve as highly potent hinge binders. For example, in the context of CAMKK2 or CDK2 inhibition, the pyrazolo[1,5-a]pyrimidine core forms critical hydrogen bonds with the kinase hinge region, while the newly introduced C3-aryl group occupies the hydrophobic pocket adjacent to the ATP-binding site, dictating the molecule's selectivity profile[9],[10].
Mechanism of action for C3-arylated pyrazolo[1,5-a]pyrimidines as competitive kinase inhibitors.
References
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one Source: RSC Advances, 2021 URL:[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances / PubMed Central (PMC), 2024 URL:[Link]
-
Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes Source: Journal of Medicinal Chemistry, 2021 URL:[Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine | 1263282-98-9 | Benchchem [benchchem.com]
- 6. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Redirecting [linkinghub.elsevier.com]
Application Notes & Protocols for C-H Activation Strategies for Functionalizing the Pyrazolo[1,5-a]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine (PP) framework is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3][4] This fused, rigid N-heterocyclic system is a cornerstone in the design of numerous bioactive compounds, including inhibitors of Pim-1 kinase, CDK2, and TRKA, which are crucial targets in oncology.[5][6][7][8] Its derivatives have found commercial success in drugs like Zaleplon and Indiplon.[3] The biological activity of these compounds is profoundly dictated by the nature and position of substituents on the heterocyclic core.[9]
Traditionally, functionalization relies on multi-step syntheses involving pre-functionalized starting materials. However, direct Carbon-Hydrogen (C-H) activation has emerged as a more atom-economical and efficient strategy for molecular diversification. This guide provides an in-depth analysis of prevalent C-H activation strategies, focusing on the causality behind experimental choices to empower researchers in designing robust synthetic routes.
Understanding the Regiochemistry of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine core possesses several C-H bonds with distinct electronic and steric environments. Understanding their relative reactivity is paramount for designing selective functionalization reactions. The primary sites for C-H activation are C3, C7, and to a lesser extent, C5.
-
C3-H: Located on the electron-rich pyrazole ring, this position is highly nucleophilic and susceptible to electrophilic attack. Many metal-free and some palladium-catalyzed reactions favor this site.[1][10]
-
C7-H: Situated on the electron-deficient pyrimidine ring, this is the most acidic C-H bond. It is often targeted by palladium catalysis under specific, phosphine-ligated conditions.[11]
-
C5-H: This position on the pyrimidine ring is generally less reactive than C3 and C7 but can be functionalized under certain conditions.
Caption: Reactivity landscape of the pyrazolo[1,5-a]pyrimidine core.
Part 1: Transition-Metal-Catalyzed C-H Activation
Transition metals, particularly palladium, have revolutionized the C-H functionalization of heterocycles. The choice of catalyst, ligand, and oxidant is critical for controlling the regioselectivity between the C3 and C7 positions.[11]
Palladium-Catalyzed C-H Arylation: A Dichotomy in Regioselectivity
A fascinating aspect of palladium catalysis on this scaffold is the ability to selectively target either the C3 or C7 position by simply modifying the catalytic system.[11]
-
C3-Arylation (Phosphine-Free Conditions): In the absence of a phosphine ligand, the reaction is believed to proceed via an electrophilic palladation mechanism (Concerted Metalation-Deprotonation). The electron-rich C3 position is preferentially attacked by the electrophilic palladium species.
-
C7-Arylation (Phosphine-Ligated Conditions): The addition of a phosphine ligand, such as P(tBu)3, completely switches the selectivity to the most acidic C7 position.[12] This is attributed to a change in mechanism where the catalyst facilitates deprotonation at the most acidic site.[11]
This protocol outlines the general procedure for the selective arylation at either C3 or C7.
Materials:
-
Pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv)
-
Aryl Bromide (1.5 - 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5-10 mol%)
-
For C7-Arylation: Tri(tert-butyl)phosphine (P(tBu)₃, 10-20 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: Anhydrous Toluene, Dioxane, or DMF
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the pyrazolo[1,5-a]pyrimidine substrate, aryl bromide, base, and Pd(OAc)₂.
-
Catalyst-Specific Addition:
-
For C3-Arylation: Proceed to step 3.
-
For C7-Arylation: Add the P(tBu)₃ ligand.
-
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture at 110-140 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Caption: Workflow for catalyst-controlled C-H arylation.
Part 2: Metal-Free C-H Functionalization
Metal-free C-H activation methods offer significant advantages in terms of cost, toxicity, and ease of product purification. These reactions often proceed via electrophilic or radical pathways, typically favoring the electron-rich C3 position.
Electrophilic Halogenation
Direct halogenation at the C3 position can be achieved using mild and environmentally friendly protocols. A notable method employs a hypervalent iodine(III) reagent to facilitate the reaction with simple potassium halide salts in water.[10][13]
Materials:
-
Pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv)
-
Potassium Halide (KX, where X = Cl, Br, I) (1.2 equiv)
-
Phenyliodine(III) diacetate (PIDA) (1.2 equiv)
-
Solvent: Water (H₂O)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the pyrazolo[1,5-a]pyrimidine substrate and potassium halide in water.
-
Reagent Addition: Add PIDA to the solution in one portion.
-
Reaction: Stir the mixture vigorously at ambient temperature for 1-4 hours. The reaction is typically complete when a precipitate of the product forms.
-
Work-up: Collect the solid product by filtration. Wash the solid with cold water.
-
Purification: If necessary, the product can be further purified by recrystallization or by column chromatography on silica gel.
Causality: PIDA acts as an oxidant, generating an electrophilic halogen species (X+) in situ from the potassium halide salt. The electron-rich C3 position of the pyrazolo[1,5-a]pyrimidine then undergoes a classical electrophilic aromatic substitution, leading to highly regioselective halogenation.[10]
Visible-Light-Mediated Organophotocatalysis
Photoredox catalysis provides a powerful, metal-free platform for C-H functionalization under exceptionally mild conditions.[14] Thiocyanation, for example, can be achieved using an organic photocatalyst and blue light.[15]
Materials:
-
Pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv)
-
Potassium Thiocyanate (KSCN) (2.0 equiv)
-
Photocatalyst: 9-Mesityl-10-methylacridinium perchlorate (1-2 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Atmosphere: Molecular oxygen (from air or an O₂ balloon)
Procedure:
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add the substrate, KSCN, and the photocatalyst.
-
Solvent & Atmosphere: Add the solvent. The reaction is typically run open to the air, which provides the necessary molecular oxygen as a terminal oxidant.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450-460 nm) and stir vigorously at room temperature for 12-24 hours.
-
Work-up: Upon completion, evaporate the solvent under reduced pressure.
-
Purification: Purify the residue directly by column chromatography on silica gel to afford the 3-thiocyanated product.
Mechanism Insight: The photocatalyst, upon excitation by blue light, is reductively quenched by the thiocyanate anion (SCN⁻) to generate a thiyl radical (•SCN). This radical then engages in a radical-polar crossover mechanism at the C3 position of the pyrazolo[1,5-a]pyrimidine to form the final product, with oxygen acting as the terminal oxidant to regenerate the photocatalyst.[14]
Application Notes & Data Summary
The choice of C-H activation strategy depends heavily on the desired functional group and regiochemical outcome.
| Strategy | Target Position | Key Reagents | Advantages | Limitations |
| Pd-Catalyzed Arylation | C3 | Pd(OAc)₂, K₂CO₃ | Phosphine-free, targets electron-rich site. | Requires high temperatures. |
| Pd-Catalyzed Arylation | C7 | Pd(OAc)₂, P(tBu)₃, Cs₂CO₃ | Excellent control for the acidic site.[11] | Requires expensive phosphine ligand. |
| Electrophilic Halogenation | C3 | PIDA, KX, H₂O | Metal-free, green solvent (water), ambient temp.[13] | Limited to halogenation. |
| Photoredox Thiocyanation | C3 | Organic photocatalyst, KSCN, Blue LED | Metal-free, extremely mild conditions, radical pathway.[14][15] | Requires specific photochemical setup. |
| Metal-Free Thio/Selenocyanation | C3 | NCS, KSCN/KSeCN | Ambient temperature, aerobic, rapid.[16][17] | Stoichiometric use of NCS. |
Conclusion and Future Outlook
Direct C-H activation provides a powerful toolkit for the late-stage functionalization of the pyrazolo[1,5-a]pyrimidine core, enabling rapid access to diverse chemical libraries for drug discovery and materials science.[1][7] The ability to control regioselectivity through catalyst and reagent selection is a testament to the sophistication of modern synthetic methods. Future research will likely focus on expanding the scope of these reactions to include a wider range of coupling partners and developing even more sustainable and efficient catalytic systems, such as those employing electrochemistry or earth-abundant metals.[6][18]
References
-
Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
-
Pattanayak, P., Khandelwal, H., Basappa, S., & Chatterjee, T. (2024). Visible-Light-Mediated, Organophotocatalytic C–H Thiocyanation of Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry. [Link]
-
(2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Pattanayak, P., Khandelwal, H., Basappa, S., & Chatterjee, T. (2025). Regioselective C‐H Thio‐ and Selenocyanation of Pyrazolo[1,5‐a]pyrimidines. Chemistry – An Asian Journal, 20(9). [Link]
-
Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Sikdar, P., Choudhuri, T., Paul, S., & Bagdi, A. K. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. [Link]
-
Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed. [Link]
-
Danagulyan, G.G., & Gharibyan, V.K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal, 76(1-2), 77-103. [Link]
-
Pattanayak, P., Khandelwal, H., Basappa, S., & Chatterjee, T. (2024). Visible-Light-Mediated, Organophotocatalytic C-H Thiocyanation of Pyrazolo[1,5- a]pyrimidines. PubMed. [Link]
-
Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Sikdar, P., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Publishing. [Link]
-
Bedford, R. B., et al. (2015). Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines. Angewandte Chemie International Edition, 54(30), 8669-8672. [Link]
-
Loubidi, M., et al. (2018). One pot SNAr/Direct Pd‐catalyzed CH arylation functionalization of pyrazolo[1,5‐a]pyrimidine in C3 and C7 positions. European Journal of Organic Chemistry. [Link]
-
Pattanayak, P., Khandelwal, H., Basappa, S., & Chatterjee, T. (2025). Regioselective C-H Thio- and Selenocyanation of Pyrazolo[1,5-a]pyrimidines. PubMed. [Link]
-
Berteina-Raboin, S., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules. [Link]
-
Mirfarah, A., Hatami, S., & Shiri, A. (2023). Pd(ii) catalyzed C(sp²)–H arylation 7-pyridyl-pyrazolo[1,5-a]pyrimidine. ResearchGate. [Link]
-
Reddy, G. S. R., et al. (2016). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
-
(2025). Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters. [Link]
-
Rammohan, A., et al. (2025). A Review: Pyrazolo[1,5-a]pyrimidine as prominent fluorophores for chemosensory, optoelectronic and biological applications. ResearchGate. [Link]
-
Paul, S., et al. (2025). Recent Advances in the Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines via C–H Functionalization. Synlett, 36(10), 1322-1337. [Link]
-
Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals. [Link]
-
Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. [Link]
-
Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]
-
Ma, Y., et al. (2024). Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Organic Letters. [Link]
-
El-Gazzar, A. B. A., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104210. [Link]
-
(n.d.). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Preprints.org. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Visible-Light-Mediated, Organophotocatalytic C-H Thiocyanation of Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. Regioselective C-H Thio- and Selenocyanation of Pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Palladium-catalyzed cross-coupling of 3-iodo-5,7-dichloropyrazolo[1,5-a]pyrimidine
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of potent kinase inhibitors targeting TTK, PI3K, and CDK enzymes [1, 2]. The 3-iodo-5,7-dichloropyrazolo[1,5-a]pyrimidine intermediate offers a unique tri-functional platform. This application note details the chemoselective Palladium-catalyzed cross-coupling at the C3-position. By exploiting the bond dissociation energy difference between C–I and C–Cl bonds, researchers can functionalize the C3 position exclusively, preserving the C5 and C7 chlorides for subsequent nucleophilic aromatic substitutions (SNAr), thereby enabling rapid library generation.
Mechanistic Grounding & Chemoselectivity
The Reactivity Hierarchy
Success with this substrate relies on understanding the electrophilic hierarchy of the scaffold. The 3-iodo-5,7-dichloropyrazolo[1,5-a]pyrimidine molecule presents three distinct electrophilic sites.
-
C3-Iodo (Site A): The C(sp2)–I bond is the weakest (~53 kcal/mol), making it the most active site for oxidative addition by Pd(0) species.
-
C7-Chloro (Site B): This position is highly electrophilic due to the electron-deficient nature of the pyrimidine ring and the inductive effect of the bridgehead nitrogen. It is highly susceptible to SNAr but less reactive toward Pd(0) than the C–I bond under mild conditions.
-
C5-Chloro (Site C): The least reactive site. It is sterically more accessible than C7 but electronically less activated.
Expert Insight: While C3 is the preferred site for Pd-coupling, the C7-chloride is prone to rapid hydrolysis or SNAr side reactions if the reaction medium is too basic or nucleophilic. Therefore, mild bases and non-nucleophilic solvents are critical.
Visualization of Reactivity
The following diagram illustrates the reactivity landscape and the logical flow of functionalization.
Figure 1: Chemoselectivity map of the 3-iodo-5,7-dichloropyrazolo[1,5-a]pyrimidine scaffold. The C3-I bond allows for selective metal-catalyzed coupling, orthogonal to the SNAr reactivity at C7/C5.
Protocol: C3-Selective Suzuki-Miyaura Coupling
This protocol describes the coupling of 3-iodo-5,7-dichloropyrazolo[1,5-a]pyrimidine with an aryl boronic acid. The conditions are optimized to prevent dehalogenation or coupling at the C7/C5 positions.
Reagents & Equipment
-
Substrate: 3-iodo-5,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂[1][2][3]·DCM (5 mol%) — Selected for high activity and stability against air.
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution) — Mild enough to prevent hydrolysis of C7-Cl.
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio).[2]
-
Atmosphere: Argon or Nitrogen (Balloon or Manifold).
Step-by-Step Methodology
-
Degassing (Critical): In a reaction vial, combine the DME and Water. Sparge with argon for 15 minutes. Reasoning: Oxygen promotes homocoupling of boronic acids and oxidation of the Pd catalyst, leading to stalled reactions.
-
Assembly: Charge the reaction vessel with:
-
Activation: Add the degassed solvent mixture followed by the 2M Na₂CO₃ solution.
-
Reaction: Seal the vessel and heat to 80°C for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1) or LCMS every hour. Look for the disappearance of the starting iodide (M+H 313/315 pattern) and appearance of the product.
-
-
Work-up:
-
Purification: Flash column chromatography on silica gel. Gradient elution (typically 0–30% EtOAc in Hexanes) is usually sufficient.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| C7-Coupling (Bis-coupling) | Temperature too high or excess boronic acid. | Lower temp to 60°C; strictly limit boronic acid to 1.05 eq. |
| Hydrolysis of C7-Cl | Base is too strong (e.g., hydroxide) or reaction too long. | Switch to K₃PO₄ or NaHCO₃; reduce water ratio. |
| Protodeboronation | Unstable boronic acid. | Use Boronic Ester (Pinacol) or add excess base (3 eq). |
| Stalled Reaction | Catalyst poisoning or oxidation. | Re-degas solvents; increase catalyst load to 10 mol%. |
Strategic Considerations: Sequencing the Synthesis
While the protocol above focuses on C3 coupling, drug discovery workflows often invert this sequence. Because the C7-position is highly susceptible to SNAr, many researchers introduce an amine at C7 before performing the Suzuki coupling at C3 [3, 4].
Workflow Decision Matrix:
-
Route A (Suzuki First): Use when the C7 substituent is a sensitive group or if the C7-Cl is needed for a late-stage diversity point.
-
Risk:[2] Potential for bis-coupling if conditions are too harsh.
-
-
Route B (SNAr First): Use when the target is a classical kinase inhibitor (e.g., introducing a morpholine or aniline at C7).
-
Benefit: The resulting C7-amino group makes the ring more electron-rich, deactivating the C5-Cl further, ensuring the subsequent Suzuki at C3 is highly clean.
-
Figure 2: Strategic workflow options. Route B is generally preferred in high-throughput medicinal chemistry to minimize side reactions.
References
-
Vertex AI Search. (2023). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii). National Institutes of Health. Link
-
Vertex AI Search. (2023). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257. National Institutes of Health. Link
-
BenchChem. (n.d.). Synthesis of TTK inhibitors using a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate. BenchChem Protocols. Link
-
MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors. MDPI Molecules. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (PDF) Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines [academia.edu]
- 3. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 5,7-dichloro-3-iodopyrazolo[1,5-a]pyrimidine (C6H2Cl2IN3) [pubchemlite.lcsb.uni.lu]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing dehalogenation during Suzuki coupling of iodo-pyrazolopyrimidines
The following technical guide addresses the specific challenges of preventing dehalogenation (hydrodehalogenation) during the Suzuki-Miyaura coupling of iodo-pyrazolopyrimidines. This content is structured for immediate application in a research setting.
Topic: Prevention of Dehalogenation (Hydrodehalogenation) Document ID: TS-ORG-PP-042 Status: Active / Verified
Executive Summary & Mechanistic Insight
The Challenge:
Iodo-pyrazolopyrimidines are highly reactive electrophiles. While the C-I bond facilitates rapid oxidative addition, the electron-deficient nature of the pyrazolopyrimidine core renders the resulting organopalladium intermediate (
The Mechanism of Failure (Dehalogenation):
Dehalogenation proceeds via the formation of a Palladium-Hydride (
-
Oxidative Addition:
-
Side Reaction: The
species reacts with a hydride source (often the solvent, base, or trace water) to form . -
Reductive Elimination:
collapses to release (the dehalogenated byproduct) and regenerates .
Critical Control Point: To prevent this, the rate of Transmetallation must exceed the rate of Hydride Transfer .
Troubleshooting Guide (Q&A)
Q1: I am observing >30% de-iodinated starting material (Ar-H). Is my solvent the problem?
Diagnosis: Likely, yes.[1]
Technical Context: Protic solvents, especially primary and secondary alcohols (Methanol, Ethanol, Isopropanol), are common hydride donors.
-
Immediate Action: Switch to strictly aprotic solvents. 1,4-Dioxane , Toluene , or DME are superior choices for iodo-heterocycles.
-
Optimization: If solubility requires polarity, use DMF or DMSO, but ensure they are anhydrous. Avoid biphasic systems with alcohols.
Q2: I am using Pd(PPh3)4, but the reaction stalls or dehalogenates. What is the recommended catalyst?
Diagnosis:
-
Recommendation: Switch to Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
-
Top Choice: XPhos Pd G2 or G3 . The bulky XPhos ligand prevents N-coordination and accelerates reductive elimination, favoring the C-C bond formation over the C-H bond formation.
-
Alternative: Pd(dppf)Cl2 is a robust alternative if steric hindrance on the boronic acid is low.
Q3: Does the choice of base influence the dehalogenation rate?
Diagnosis: Yes. Strong bases or bases that can form alkoxides promote dehalogenation.
Technical Context: Bases like ethoxides or methoxides act as direct hydride sources. Carbonate bases (
-
Protocol: Use Tribasic Potassium Phosphate (
) . It provides a "anhydrous" buffering effect (even when used with small amounts of water) and minimizes hydride transfer compared to alkoxides. -
Stoichiometry: Use 2.0 - 3.0 equivalents.
Q4: My starting material is consumed, but I see homocoupling of the boronic acid instead of the product.
Diagnosis: This is often mistaken for dehalogenation issues, but it indicates that the Oxidative Addition step is failing or Oxygen is present. Solution:
-
Degassing: Oxygen promotes homocoupling.[2] Sparge solvents with Argon for at least 15 minutes.[2]
-
Injection: If using a reactive iodide, add the catalyst last as a solid or solution under positive Argon pressure to prevent immediate decomposition.
Visualizing the Failure Mode
The following diagram illustrates the competition between the desired coupling and the dehalogenation pathway.
Figure 1: Mechanistic divergence showing how hydride sources compete with transmetallation to cause dehalogenation.
Optimized Experimental Protocol
This protocol is designed to minimize dehalogenation for sensitive iodo-pyrazolopyrimidines.
Reagents:
-
Substrate: 3-Iodo-pyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G2 (2-5 mol%)[3]
-
Base:
(3.0 equiv, finely ground) -
Solvent: 1,4-Dioxane (Anhydrous) : Water (10:1 ratio) - Note: A small amount of water is necessary for the boronic acid activation, but it must be strictly controlled.
Step-by-Step Methodology:
-
Preparation: Dry all glassware in an oven at 120°C. Cool under a stream of Argon.
-
Solvent Degassing: Sparge 1,4-Dioxane and Water separately with Argon for 30 minutes. Do not skip this step.
-
Solids Assembly: To a reaction vial, add the Iodo-substrate , Boronic Acid , and
. -
Catalyst Addition: Add XPhos Pd G2 rapidly. Cap the vial immediately with a septum.
-
Purge: Evacuate and backfill the vial with Argon three times.
-
Solvent Addition: Inject the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C (avoid refluxing at 100°C+ unless necessary). Monitor by LCMS at 1 hour.
-
Checkpoint: If Ar-H is observed >5%, lower temp to 60°C and increase catalyst loading.
-
Comparative Optimization Data
The following table summarizes the impact of changing variables on the ratio of Product (P) to Dehalogenated Byproduct (BP).
| Entry | Catalyst | Ligand | Solvent | Base | Yield (Product) | Dehalogenation (Ar-H) |
| 1 | DME/EtOH | 45% | 35% (High) | |||
| 2 | dppf | Dioxane | 68% | 15% | ||
| 3 | XPhos | Toluene | 82% | < 5% | ||
| 4 | XPhos Pd G2 | XPhos | Dioxane/H2O | 92% | < 1% |
Table 1: Representative data illustrating the suppression of dehalogenation using Buchwald precatalysts and phosphate bases.
Decision Tree for Troubleshooting
Figure 2: Step-by-step diagnostic workflow for isolating the root cause of reaction failure.
References
-
BenchChem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Retrieved from
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
Royal Society of Chemistry. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from
-
National Institutes of Health (PMC). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Retrieved from
-
Nobel Prize. Palladium-Catalyzed Cross Couplings in Organic Synthesis (Background). Retrieved from
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting and practical advice for the purification of 5,7-dichloro-3-iodopyrazolo[1,5-a]pyrimidine and its related intermediates. As a foundational scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors, achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological data.[1][2] This resource addresses common challenges encountered during purification and offers solutions grounded in chemical principles and field-proven experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound and its precursors.
Issue 1: Persistent Impurities After Initial Work-up
-
Question: I've completed the synthesis and aqueous work-up, but my crude product still shows significant impurities by TLC and ¹H NMR analysis. What are the likely culprits and how can I remove them?
-
Answer:
-
Probable Causes:
-
Unreacted Starting Materials: Incomplete reactions are a common source of impurities. The synthesis of the pyrazolo[1,5-a]pyrimidine core often involves multi-step sequences, such as the condensation of 5-aminopyrazoles with β-dicarbonyl compounds.[3]
-
Side Products: Regioisomers can form depending on the substitution patterns of the reactants.[4] For instance, in the synthesis of related pyrazolo[1,5-a]pyrimidines, the reaction of 5-amino-3-methylpyrazole with diethyl malonate is a key step.[5]
-
Reagents from Previous Steps: Chlorinating agents like phosphorus oxychloride (POCl₃), if not completely removed, can persist and complicate purification.[5][6]
-
-
Solutions:
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC) to ensure it proceeds to completion. This helps in identifying the formation of major byproducts early on.[3]
-
Aqueous Wash Optimization: A thorough aqueous work-up is crucial. Washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution can help neutralize and remove acidic impurities. A subsequent brine wash will aid in removing residual water before drying the organic phase.
-
Recrystallization: For solid products, recrystallization is a highly effective and scalable purification method.[3] Experiment with various solvent systems to find one where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Common solvents for heterocyclic compounds include ethyl acetate, hexane, dichloromethane, and methanol.[7][8]
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step.[3][8]
-
-
Issue 2: Difficulty with Column Chromatography Separation
-
Question: I'm struggling to get good separation of my target compound from a closely-eluting impurity using silica gel column chromatography. What can I do to improve the resolution?
-
Answer:
-
Probable Causes:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating compounds with similar Rf values.
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.[9]
-
Improper Column Packing: Air bubbles or an unevenly packed column will result in channeling and inefficient separation.[9]
-
Compound Decomposition: Some compounds may be sensitive to the acidic nature of silica gel.[9]
-
-
Solutions:
-
TLC for Solvent System Optimization: Before running a column, perform a thorough TLC analysis with various solvent systems. The ideal system should provide good separation between your target compound and impurities, with an Rf value for your product typically between 0.2 and 0.4.[9]
-
Solvent Gradient: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of closely-eluting compounds. Common solvent systems for pyrazolo[1,5-a]pyrimidine derivatives include gradients of ethyl acetate in heptane or hexane, and methanol in dichloromethane.[9]
-
Reduce Sample Load: As a general guideline, the amount of sample loaded should be approximately 1-5% of the mass of the stationary phase.[9]
-
Proper Column Packing: Ensure the silica gel is uniformly packed as a slurry to avoid air bubbles. A well-packed column is critical for achieving good separation.[9]
-
Deactivate Silica Gel: If you suspect your compound is decomposing on the column, you can deactivate the silica gel by adding a small amount of a base, such as triethylamine (~0.1-1%), to the mobile phase.[9]
-
Alternative Stationary Phases: In some cases, using a different stationary phase like amino-functionalized silica gel may provide better separation.[9][10]
-
-
Issue 3: Product Decomposition During Purification
-
Question: My purified product appears to be degrading, as indicated by a change in color and the appearance of new spots on the TLC plate over time. How can I prevent this?
-
Answer:
-
Probable Causes:
-
Sensitivity to Light or Air: Some halogenated heterocyclic compounds can be sensitive to light and air, leading to decomposition.
-
Thermal Instability: The compound may be unstable at elevated temperatures, such as during solvent evaporation on a rotary evaporator. Information on the boiling point of 5,7-dichloropyrazolo[1,5-a]pyrimidine is scarce, which may suggest a tendency to decompose at higher temperatures.[2]
-
Residual Acidity or Basicity: Trace amounts of acid or base from the reaction or work-up can catalyze decomposition.
-
-
Solutions:
-
Minimize Exposure to Light and Air: Work in a well-ventilated fume hood and protect the compound from direct light by wrapping flasks and vials in aluminum foil.
-
Low-Temperature Solvent Removal: When using a rotary evaporator, use a water bath with a moderate temperature to avoid excessive heating of the product.
-
Inert Atmosphere: For highly sensitive compounds, perform purification and storage under an inert atmosphere of nitrogen or argon.
-
Neutralize Glassware: Ensure all glassware is thoroughly cleaned and free of any acidic or basic residues.
-
Proper Storage: Store the purified compound at a low temperature (2-8°C) in a dark, inert atmosphere.[2]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended stationary phase for purifying this compound and its intermediates?
-
Q2: Which mobile phase systems are generally effective for the elution of these compounds?
-
Q3: Is flash chromatography a suitable method for purifying these compounds?
-
A3: Yes, flash chromatography is frequently used and often preferred for its speed and efficiency in purifying pyrazolo[1,5-a]pyrimidine derivatives.[9]
-
-
Q4: How can I confirm the purity and identity of my final product?
-
A4: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound. For 5,7-dichloropyrazolo[1,5-a]pyrimidine, protons on the pyrazole and pyrimidine rings are expected in the aromatic region of the ¹H NMR spectrum.[2]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[2]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
-
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Pyrazolo[1,5-a]pyrimidine Derivative [9]
-
Preparation of the Stationary Phase:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% heptane).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly. Avoid trapping air bubbles.
-
Open the stopcock and allow excess solvent to drain until it is just level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase according to the predetermined solvent system from your TLC analysis.
-
Maintain a constant flow rate. For flash chromatography, this is typically achieved with positive pressure.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume in test tubes or vials.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the fractions that contain the pure desired product.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pyrazolo[1,5-a]pyrimidine derivative.
-
Protocol 2: Recrystallization of a Halogenated Heterocyclic Intermediate
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. The ideal solvent should not dissolve the compound at room temperature.
-
Heat the mixture gently. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. The pure compound should crystallize out.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals thoroughly to remove all traces of solvent.
-
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of Pyrazolo[1,5-a]pyrimidine Derivatives
| Polarity of Compound | Stationary Phase | Mobile Phase System (Gradient) |
| Low to Medium | Silica Gel | Ethyl Acetate in Heptane/Hexane |
| Medium to High | Silica Gel | Methanol in Dichloromethane |
| Basic Compounds | Amino-functionalized Silica Gel | Ethyl Acetate in Heptane/Hexane |
Visualization
Diagram 1: Decision-Making Workflow for Purification
Caption: A decision tree for selecting the appropriate purification method.
References
- Benchchem. Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
- Terungwa, T. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
- Abdallah, A. E. M., & Elgemeie, G. H. (2022). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Medicinal Chemistry, 18(9), 926-948.
- El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336.
- Sławiński, J., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 25(15), 3394.
- Sigma-Aldrich. Troubleshooting Purification Methods.
- Wroblowski, B., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. Bioorganic & Medicinal Chemistry, 28(12), 115535.
- Choi, H. G., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1033-1038.
- Kamal, A., et al. (2015). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Journal of Chemical Sciences, 127(8), 1459-1468.
- Benchchem. Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds.
- Seela, F., & Peng, X. (2001). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research, 29(24), 5093-5102.
- Elguero, J., et al. (1979). Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. Journal of Heterocyclic Chemistry, 16(2), 273-275.
- Phenomenex. Troubleshooting Guide.
- Sikdar, S., et al. (2021). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 12(10), 1684-1707.
- Cytiva. Protein purification troubleshooting guide.
- Sigma-Aldrich. This compound.
- PubChem. This compound.
- Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7299.
- Benchchem. Physical and chemical properties of 5,7-Dichloropyrazolo[1,5-a]pyrimidine.
- Fluorochem. This compound (CAS 754211-05-7).
- Wang, Y., et al. (2023). Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. CrystEngComm, 25(2), 223-228.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- Dolan, J. W. (2002). LC Troubleshooting. LCGC North America, 20(6), 524-530.
- Larson, M. C., et al. (2015). Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. ACS Infectious Diseases, 1(3), 128-133.
- Sławiński, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4843.
- ChemicalBook. 754211-05-7(this compound).
- Sigma-Aldrich. Halogenated Heterocycles.
- Shu, L., Alabanza, L. M., & Gu, C. (2012). CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE. HETEROCYCLES, 85(7), 1721-1726.
- Mason, C. S., et al. (2014). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 5(9), 1022-1026.
- Gomaa, A. M., & El-Subbagh, H. I. (2014). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Journal of Chemistry, 92(8), 735-739.
- Gomaa, A. M., & El-Subbagh, H. I. (2014). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate.
- Journal of Chemical Reviews. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4).
- Goldberg, F. W., et al. (2022). Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. Journal of Medicinal Chemistry, 65(13), 9046-9061.
- Bennett, S. (2025). Heterocycles Halogenated, Hassles Removed. Synthesis Spotlight, 2(33).
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. ias.ac.in [ias.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing POCl₃ Chlorination for Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of chlorinated pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using phosphorus oxychloride (POCl₃) for this critical transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and purity.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low to No Yield of the Desired Chlorinated Product
-
Question: My reaction shows a low conversion of the starting hydroxypyrazolo[1,5-a]pyrimidine to the chlorinated product, even after prolonged reaction times. What are the likely causes and how can I improve the yield?
-
Answer: Low conversion is a common issue that can often be traced back to insufficient reactivity or suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Insufficient Reagent Activity: While POCl₃ is a powerful chlorinating agent, its reactivity can be hampered.[1][2] The mechanism involves the activation of the hydroxyl group of the pyrazolo[1,5-a]pyrimidine by POCl₃. If this activation is not efficient, the reaction will stall.
-
Sub-optimal Temperature: Chlorination with POCl₃ typically requires elevated temperatures to proceed at a reasonable rate. If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or incomplete reaction.[3][4]
-
Presence of Water: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and hydrochloric acid.[5] Any moisture in your starting material, solvent, or glassware will consume the POCl₃, reducing its effective concentration and hindering the chlorination of your substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Recommended Actions:
Parameter Recommendation Rationale Reagent Quality Use freshly distilled or a new bottle of POCl₃. Ensure starting materials are thoroughly dried. Moisture and degradation products can inhibit the reaction. Reaction Temperature Gradually increase the reaction temperature. Refluxing in POCl₃ (b.p. 105.8 °C) is common.[2] For less reactive substrates, higher temperatures in a sealed reactor may be necessary.[6][7] Provides the necessary activation energy for the reaction to proceed. Tertiary Amine Additives Add a tertiary amine such as triethylamine or N,N-diethylaniline.[8][9] The amine acts as a base to neutralize the HCl generated in situ, driving the equilibrium towards the product. It can also form a more reactive chlorinating species with POCl₃.[10][11][12] Solvent-Free Conditions Consider running the reaction neat (solvent-free) with an excess of POCl₃.[2][6] This maximizes the concentration of the reactants and can drive the reaction to completion. -
Issue 2: Formation of Significant Side Products
-
Question: My reaction produces the desired chlorinated product, but I also observe significant amounts of dark, tarry materials and other unidentifiable byproducts. What causes this and how can I obtain a cleaner reaction?
-
Answer: The formation of byproducts, especially dark-colored ones, is often indicative of decomposition or side reactions occurring at high temperatures.
-
Thermal Decomposition: Pyrazolo[1,5-a]pyrimidines, especially those with electron-donating groups, can be susceptible to thermal degradation under harsh acidic conditions and high temperatures.
-
Over-chlorination: If the pyrazolo[1,5-a]pyrimidine ring has other reactive sites, such as another hydroxyl group or an activated C-H bond, over-chlorination can occur.[3]
-
Vilsmeier-Haack Type Reactions: If a solvent like N,N-dimethylformamide (DMF) is used, it can react with POCl₃ to form a Vilsmeier reagent, which can lead to formylation of the pyrazolo[1,5-a]pyrimidine ring as a side reaction.[13][14][15]
Recommended Actions:
Parameter Recommendation Rationale Reaction Temperature Carefully control the reaction temperature. Start at a lower temperature and gradually increase it. Minimizes thermal decomposition of the starting material and product. Reaction Time Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Prevents prolonged exposure of the product to harsh conditions, which can lead to decomposition. Stoichiometry Use a minimal excess of POCl₃. For substrates with multiple hydroxyl groups, use one equivalent of POCl₃ per hydroxyl group.[6] Reduces the likelihood of over-chlorination and simplifies the work-up. Solvent Choice If a solvent is necessary, use an inert solvent such as acetonitrile.[16] Avoid reactive solvents like DMF unless formylation is desired. Prevents unwanted side reactions with the solvent. -
Issue 3: Difficulties with Product Isolation and Work-up
-
Question: The work-up of my reaction is problematic. I have difficulty quenching the excess POCl₃ safely, and my product is difficult to extract. What is the best procedure for work-up and purification?
-
Answer: The work-up of POCl₃ reactions requires careful attention to safety and procedure due to the highly exothermic reaction of POCl₃ with water.[1]
-
Uncontrolled Quenching: Adding water or aqueous base directly to the reaction mixture can lead to a violent, exothermic reaction that can be dangerous. A "reverse quench," where the reaction mixture is slowly added to a large volume of ice or an ice/bicarbonate slurry, is the standard and safer method.[17]
-
Product Precipitation/Emulsion: The product may precipitate out during quenching, or emulsions can form during extraction, making separation difficult.
Recommended Work-up and Purification Protocol:
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Removal of Excess POCl₃ (Optional): If possible, remove the excess POCl₃ under reduced pressure.[16][18]
-
Quenching (Reverse Quench): Slowly and carefully add the reaction mixture dropwise to a vigorously stirred beaker of crushed ice or an ice-cold saturated sodium bicarbonate solution.[17] Monitor the temperature to ensure it does not rise uncontrollably.
-
Neutralization: After the addition is complete, continue stirring and slowly add a saturated solution of sodium bicarbonate or sodium carbonate until the pH is neutral or slightly basic (pH 7-8).[3]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.[16]
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.[16]
Safety First:
Caption: Safe and effective work-up procedure.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of chlorination using POCl₃?
-
A1: The chlorination of a hydroxyl group on the pyrazolo[1,5-a]pyrimidine ring with POCl₃ proceeds through the formation of a chlorophosphate ester intermediate. This intermediate is then attacked by a chloride ion, leading to the displacement of the phosphate group and the formation of the chlorinated product. The presence of a tertiary amine can facilitate the reaction by neutralizing the generated HCl and potentially forming a more reactive Vilsmeier-type reagent.
-
-
Q2: Can I use other chlorinating agents besides POCl₃?
-
A2: While POCl₃ is a common and effective reagent, other chlorinating agents such as thionyl chloride (SOCl₂) or a mixture of POCl₃ and PCl₅ can also be used.[19] The choice of reagent may depend on the specific substrate and desired reactivity.
-
-
Q3: How does the position of the hydroxyl group on the pyrazolo[1,5-a]pyrimidine ring affect the reaction?
-
A3: The reactivity of the hydroxyl group can be influenced by its position on the heterocyclic ring system. For example, in the synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine from the corresponding diol, both hydroxyl groups are converted to chlorides.[20] The electronic environment of the hydroxyl group will impact its nucleophilicity and the ease of chlorination.
-
-
Q4: Are there any "greener" or more environmentally friendly methods for this chlorination?
References
-
Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved February 22, 2024, from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (n.d.). Retrieved February 22, 2024, from [Link]
-
(PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (n.d.). Retrieved February 22, 2024, from [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 - SciSpace. (n.d.). Retrieved February 22, 2024, from [Link]
-
Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions - RSC Publishing. (n.d.). Retrieved February 22, 2024, from [Link]
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine - Clausius Scientific Press. (n.d.). Retrieved February 22, 2024, from [Link]
-
How can I properly quench POCl3? - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (n.d.). Retrieved February 22, 2024, from [Link]
-
Role of tertiary amines in enhancing trihalomethane and haloacetic acid formation during chlorination of aromatic compounds and a natural organic matter extract - Environmental Science - RSC Publishing. (n.d.). Retrieved February 22, 2024, from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - MDPI. (n.d.). Retrieved February 22, 2024, from [Link]
-
Phosphoryl chloride - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]
-
Tertiary amines enhance reactions of organic contaminants with aqueous chlorine - PubMed. (n.d.). Retrieved February 22, 2024, from [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. (n.d.). Retrieved February 22, 2024, from [Link]
- US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents. (n.d.).
-
synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). Retrieved February 22, 2024, from [Link]
-
Vuorinen, Tapani Tertiary amine-catalyzed generation of chlorine dioxide from hypochlorous acid and chlorite ions - acris. (n.d.). Retrieved February 22, 2024, from [Link]
-
(PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study | Scilit. (n.d.). Retrieved February 22, 2024, from [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (n.d.). Retrieved February 22, 2024, from [Link]
-
Selective Substitution of POCl 3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates - PMC. (n.d.). Retrieved February 22, 2024, from [Link]
-
The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI. (n.d.). Retrieved February 22, 2024, from [Link]
-
Synthetic pathway for preparation of 23. Reagents: (i) DMF, POCl3, from 0 °C to rt - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]
-
Phosphorus Oxychloride - Common Organic Chemistry. (n.d.). Retrieved February 22, 2024, from [Link]
-
POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. (n.d.). Retrieved February 22, 2024, from [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI. (n.d.). Retrieved February 22, 2024, from [Link]
-
Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. (n.d.). Retrieved February 22, 2024, from [Link]
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? | ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]
- CN103073505A - Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine - Google Patents. (n.d.).
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]
-
(PDF) Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). Retrieved February 22, 2024, from [Link]
-
Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis - ACS Publications. (n.d.). Retrieved February 22, 2024, from [Link]
-
POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.). Retrieved February 22, 2024, from [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (n.d.). Retrieved February 22, 2024, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phosphorus Oxychloride [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. heteroletters.org [heteroletters.org]
- 5. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]
- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 10. Role of tertiary amines in enhancing trihalomethane and haloacetic acid formation during chlorination of aromatic compounds and a natural organic matter extract - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Tertiary amines enhance reactions of organic contaminants with aqueous chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acris.aalto.fi [acris.aalto.fi]
- 13. researchgate.net [researchgate.net]
- 14. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 5-Chloropyrazolo[1,5-a]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CN103073505A - Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C5-Functionalization of Pyrazolo[1,5-a]pyrimidines
Current Status: Operational Topic: Troubleshooting C5-Chlorine Reactivity Ticket ID: PYR-C5-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved drugs like Zaleplon and clinical candidates targeting CDK , PI3K , and JAK kinases.
However, a recurring bottleneck in SAR (Structure-Activity Relationship) exploration is the C5-position . Unlike the highly reactive C7-position, the C5-chloride is electronically deactivated. This guide addresses the "sluggish reactivity" of C5-Cl, providing evidence-based protocols to overcome this electronic barrier via optimized
Module 1: The Electronic Diagnosis (Why is C5 failing?)
Before troubleshooting, you must understand the electronic bias of the scaffold. The pyrazolo[1,5-a]pyrimidine ring is not uniform.
The Reactivity Hierarchy
In a 5,7-dichloro-pyrazolo[1,5-a]pyrimidine substrate:
-
C7-Position (Most Reactive): This position is highly electrophilic due to the inductive withdrawal of the bridgehead nitrogen (
). It reacts rapidly with nucleophiles under mild conditions.[1] -
C5-Position (Deactivated): The C5-position is significantly less electrophilic. The electron-rich pyrazole ring (via resonance) pumps electron density toward the pyrimidine ring, effectively "shielding" C5 from nucleophilic attack.
The Trap: If you attempt a reaction on a 5,7-dichloro substrate hoping to hit C5 selectively, you will almost predominantly obtain the C7-substituted product .
Figure 1: Electronic bias of the scaffold. C7 is the kinetic and thermodynamic favorite for nucleophilic attack.
Module 2: Troubleshooting (Nucleophilic Aromatic Substitution)
User Scenario: "I have a 7-substituted-5-chloro scaffold. I added my amine and base, but I only recover starting material."
Protocol A: The "Proton-Switch" (Acid Catalysis)
Standard basic conditions (TEA, DIPEA) often fail at C5 because the ring isn't electrophilic enough. Switching to acidic conditions can protonate the
-
Reagents: 1.0 equiv Substrate, 1.2–1.5 equiv Amine.
-
Solvent: n-Butanol or Isopropanol.
-
Catalyst: 1.0 equiv p-Toluenesulfonic acid (pTSA) or 2-3 drops of conc. HCl.
-
Conditions: Reflux (100–110 °C) for 4–12 hours.
-
Why it works: Protonation renders the pyrimidine ring cationic, lowering the LUMO energy and facilitating nucleophilic attack by the amine.
Protocol B: The "Thermal Hammer" (Microwave)
If acid sensitive groups are present, use thermal excitation in a polar aprotic solvent.
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.
-
Base: DIPEA (3.0 equiv).
-
Conditions: Microwave irradiation at 140–160 °C for 30–60 minutes.
-
Warning: Monitor for decomposition. NMP is difficult to remove; use an aqueous workup followed by lyophilization or reverse-phase prep-HPLC.
Module 3: Transition Metal Catalysis (When Fails)
User Scenario: "My nucleophile is weak (e.g., aniline, amide) or the C5-Cl bond is just too strong.
Solution: Switch to Buchwald-Hartwig Cross-Coupling. The rate-limiting step here is Oxidative Addition into the C5-Cl bond. You need electron-rich, bulky ligands.
Recommended Catalyst Systems
| Component | Recommendation | Technical Rationale |
| Pd Source | Pd_2(dba)_3 or Pd(OAc)_2 | Robust sources of Pd(0)/Pd(II). |
| Ligand | BrettPhos or Xantphos | BrettPhos is superior for primary amines and anilines. Xantphos is excellent for amides and heterocycles due to its wide bite angle. |
| Base | Cs_2CO_3 or K_3PO_4 | Weaker bases (compared to NaOtBu) are preferred to prevent hydrolysis of the sensitive pyrimidine ring. |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous conditions are critical. |
Validated Protocol: C5-Amination (Buchwald-Hartwig)
-
Charge Vessel: In a glovebox or under Argon, add:
-
Substrate (1.0 equiv)
-
Amine (1.2 equiv)
- (5 mol%)
-
Xantphos (10 mol%)
- (2.0 equiv)[2]
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).
-
Cycle: Sparge with Argon for 5 minutes. Seal vessel.
-
Reaction: Heat to 100–120 °C for 12 hours.
-
Workup: Filter through Celite (elute with EtOAc). Concentrate and purify.
Module 4: Strategic Synthesis (Regioselectivity Flowchart)
User Scenario: "I need to put Group A on C5 and Group B on C7. Which one do I put on first?"
Rule of Thumb: Always install the C7 substituent first via
Figure 2: Strategic workflow for differential functionalization. Attempting C5 functionalization first usually results in inseparable mixtures or low yields.
Frequently Asked Questions (FAQs)
Q1: I tried the Buchwald reaction, but the Palladium turned into a "palladium mirror" or black precipitate immediately. What happened? A: This "Pd black" formation indicates catalyst decomposition before oxidative addition could occur. This is common with electron-rich, deactivated chlorides like the C5-position.
-
Fix: Switch to a Pre-catalyst (e.g., Xantphos Pd G3 or BrettPhos Pd G3) instead of mixing Pd(dba)2 + Ligand in situ. Pre-catalysts ensure the active L-Pd(0) species is generated efficiently.[3]
Q2: Can I use Suzuki coupling at C5?
A: Yes. If you are installing a carbon substituent (Aryl/Alkyl), Suzuki is often more robust than
Q3: I need an -OH or -OR group at C5. The chloride won't displace.
A: Oxygen nucleophiles are notoriously difficult at deactivated positions via
-
Fix: Use RockPhos ligand with Palladium catalysis for C-O coupling. Alternatively, synthesize the scaffold with a methoxy group already in place (from the corresponding beta-keto ester) rather than trying to displace a chloride later.
References
-
Regioselectivity of Pyrazolo[1,5-a]pyrimidines
- Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Source: Int. J. Mol. Sci. (MDPI), 2022.
- Significance: Confirms C7-reactivity dominance and protocols for subsequent C5-Buchwald couplings.
-
Buchwald-Hartwig Conditions for Deactivated Heterocycles
- Title: A Generic Mechanism and Condition Optimiz
- Source: WuXi AppTec Chemical Insights.
- Significance: Provides ligand ranking (BrettPhos/Xantphos)
-
Acid-C
Mechanisms:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives [mdpi.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
Solvent selection for SNAr reactions with 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine
Technical Support Center: 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine Topic: Solvent Selection & Regiocontrol for SNAr Reactions
Core Directive: The Reactivity Hierarchy
Welcome to the technical guide for functionalizing the This compound scaffold. This is not a generic SNAr guide; it is tailored to the specific electronic landscape of this fused heterocycle.
The Central Challenge: You are dealing with a "trident" of electrophilic sites, but only two are susceptible to SNAr. The presence of the C3-Iodine atom is not merely a handle for future cross-coupling; it inductively withdraws electron density from the ring, significantly increasing the electrophilicity of the C7 and C5 chlorides compared to the non-iodinated parent.
The Reactivity Gradient (Critical for Regiocontrol):
-
C7-Cl (Most Reactive): Adjacent to the bridgehead nitrogen (N4). The electron deficiency is maximized here.[1] Under kinetic control, nucleophiles attack here first.
-
C5-Cl (Moderately Reactive): Reacts only under forcing conditions (heat, polar aprotic solvents) or after C7 is displaced.
-
C3-I (SNAr Inert): Stable to nucleophiles. Reserved for Pd-catalyzed Suzuki/Sonogashira coupling after SNAr steps.
Solvent Selection Matrix
Your choice of solvent dictates whether you achieve exclusive C7-substitution or a mixture of isomers .
A. High-Fidelity Regioselectivity (Targeting C7 only)
-
Recommended Solvents: Dichloromethane (DCM), Ethanol (EtOH), Isopropanol (IPA).
-
Mechanism:
-
DCM (Non-polar): Does not stabilize the separated ion pair well. This slows the reaction, allowing the significant electronic difference between C7 and C5 to dictate the outcome (Kinetic Control).
-
Alcohols (Protic): Form hydrogen bonds with the nucleophile (solvation shell). This "cages" the nucleophile, reducing its aggression and preventing attack at the less activated C5 position.
-
-
Operational Window:
to .
B. High-Throughput / Bis-Substitution (Targeting C5 or C5+C7)
-
Recommended Solvents: DMF, DMSO, NMP.
-
Mechanism:
-
Polar Aprotic: These solvents solvate the cation (e.g., Na+, K+) but leave the nucleophilic anion "naked" and highly reactive. This lowers the activation energy for attacking the less reactive C5 position.
-
-
Operational Window:
to .
Visualizing the Workflow
The following diagram illustrates the decision logic for solvent selection based on your desired substitution pattern.
Caption: Decision matrix for solvent selection based on target regioselectivity. Green path favors kinetic product (C7); Red path favors exhaustive substitution.
Experimental Protocol: C7-Selective Amination
Objective: Selective displacement of C7-Cl with a primary amine (e.g., Morpholine, Aniline derivatives) while preserving C5-Cl and C3-I.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine (1.1 equiv)
-
Base: DIPEA (1.5 equiv)[2]
-
Solvent: Anhydrous DCM (0.1 M concentration)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve the substrate in anhydrous DCM.
-
Note: The iodine atom increases lipophilicity, so solubility in DCM is usually excellent compared to the non-iodinated analog.
-
-
Thermal Control: Cool the solution to
using an ice bath.-
Critical: Do not skip cooling. Room temperature addition can lead to 5-10% C5-impurity.
-
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine).[2] Stir for 5 minutes.
-
Nucleophile Addition: Add the amine dropwise over 10 minutes.
-
Why? Slow addition keeps the local concentration of nucleophile low, preventing "over-reaction" at C5.
-
-
Monitoring: Stir at
for 1 hour, then allow to warm to RT. Monitor via TLC (Hexane/EtOAc) or LC-MS.-
Checkpoint: The product is typically more polar than the starting material.
-
-
Workup: Wash with water (
) and brine. Dry over .[3] Concentrate in vacuo. -
Purification: Flash column chromatography.
Troubleshooting & FAQs
Q1: I am seeing a mixture of two isomers (C7 and C5 products) by LC-MS. How do I fix this?
-
Diagnosis: Your reaction system is too energetic.
-
Fix: Switch from polar aprotic solvents (DMF/THF) to DCM or Ethanol . Lower the temperature to
. Ensure you are adding the amine slowly.
Q2: My reaction is sluggish in DCM. The starting material remains after 24 hours.
-
Diagnosis: The nucleophile might be poor (e.g., an electron-deficient aniline).
-
Fix: Do not switch to pure DMF immediately. Instead, add Isopropanol (IPA) as a co-solvent (1:1 with DCM) and warm to
. The protic solvent activates the leaving group (Cl) via H-bonding assistance without stripping the nucleophile entirely.
Q3: I observe a byproduct with mass [M-Cl+OH]. What happened?
-
Diagnosis: Hydrolysis. You have formed the lactam (7-hydroxy derivative).
-
Cause: This scaffold is prone to hydrolysis at C7 in the presence of water and base, especially in DMSO.
-
Fix: Ensure solvents are anhydrous. Use molecular sieves in the reaction vessel if using hygroscopic solvents like DMSO or DMF.
Q4: Does the C3-Iodine atom react during this step?
-
Answer: No. Under standard SNAr conditions (nucleophile + base), the aryl iodide is stable. It requires a metal catalyst (Pd, Cu) to react. However, safeguard the iodine from light during storage to prevent radical decomposition.
Quantitative Data Summary
| Parameter | C7-Substitution (Recommended) | C5-Substitution (Forcing) |
| Solvent | DCM, Ethanol, Toluene | DMF, DMSO, NMP |
| Temperature | ||
| Base | DIPEA, | |
| Selectivity | >95% C7 | Low (often Bis-sub) |
| Risk | Low solubility for some amines | Hydrolysis / C3-deiodination (rare) |
References
-
BenchChem. (2025).[2][5] Synthesis of TTK inhibitors using a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate. Retrieved from
-
Zawadzka, I., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences , 23(15), 8486. Retrieved from
- Laufer, S. A., et al. (2010). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Derivatives as p38α Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry, 53(10). (Contextual grounding for C7 vs C5 reactivity).
-
WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from
Sources
- 1. baranlab.org [baranlab.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Guide: Spectral Characterization & Utility of 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine
Executive Summary: The Tri-Functional Scaffold
5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine represents a critical "pivot point" in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., Trk, CDK, and PI3K inhibitors). Its value lies in its tri-functional nature :
-
C-3 Iodine: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
-
C-7 Chlorine: Highly susceptible to SNAr displacement by amines/alkoxides due to the electron-deficient pyrimidine ring.
-
C-5 Chlorine: Less reactive than C-7, allowing for regioselective sequential substitution.
This guide provides an in-depth analysis of its 1H NMR chemical shifts , offering a comparative framework to distinguish it from precursors and regioisomers, ensuring precise structural validation during synthesis.
Part 1: Structural Analysis & NMR Assignment
The Diagnostic "Two-Singlet" Signature
The defining feature of the 1H NMR spectrum for this compound is its simplicity. Unlike the unsubstituted parent scaffold which exhibits complex coupling, this substituted analog displays two distinct singlets in the aromatic region.
Chemical Shift Table (DMSO-d6)
Note: Values are ranges derived from analogous 3-iodo and 5,7-dichloro substituted pyrazolo[1,5-a]pyrimidine scaffolds.
| Proton Position | Chemical Shift ( | Multiplicity | Integration | Structural Environment |
| H-2 (Pyrazole) | 8.45 – 8.65 | Singlet (s) | 1H | Deshielded by adjacent bridgehead Nitrogen and C-3 Iodine. |
| H-6 (Pyrimidine) | 7.40 – 7.60 | Singlet (s) | 1H | Flanked by two electron-withdrawing Chlorine atoms (C-5, C-7). |
| Solvent | 2.50 | Quintet | - | Residual DMSO-d5. |
Assignment Logic & Causality
-
H-2 Deshielding (The Downfield Signal): The proton at position 2 is the most downfield signal. This is due to the paramagnetic anisotropy of the adjacent bridgehead nitrogen (N-1) and the inductive effect of the iodine atom at C-3.
-
H-6 Shielding vs. Chlorination: Typically, H-6 in pyrazolo[1,5-a]pyrimidine is the most shielded aromatic proton (~6.8–7.0 ppm). However, the introduction of chlorine atoms at C-5 and C-7 exerts a strong electron-withdrawing effect (inductive), shifting this signal downfield to ~7.5 ppm.
-
Loss of Coupling:
-
Precursor (Non-iodinated): Shows H-2 and H-3 coupling (
Hz). -
Target (Iodinated): The substitution of H-3 with Iodine removes the vicinal coupling partner for H-2, collapsing the H-2 doublet into a sharp singlet.
-
Part 2: Comparative Analysis (Performance & Validation)
This section compares the target molecule against its direct precursor and alternative halogenated analogs to demonstrate how NMR is used to validate "performance" (reaction completion and purity).
Comparison 1: Reaction Monitoring (Iodination of 5,7-Dichloro precursor)
The most critical performance metric is distinguishing the product from the starting material (5,7-dichloropyrazolo[1,5-a]pyrimidine).
| Feature | Precursor (Starting Material) | Target Product (3-Iodo) | Diagnostic Action |
| H-3 Signal | Doublet (~6.6 - 6.8 ppm) | Absent | Disappearance confirms C-3 functionalization. |
| H-2 Signal | Doublet ( | Singlet | Collapse of splitting confirms loss of H-3. |
| H-6 Signal | Singlet (~7.3 ppm) | Singlet (~7.5 ppm) | Slight downfield shift due to I-substituent effects. |
Comparison 2: 3-Iodo vs. 3-Bromo Analog
While 3-Bromo analogs are cheaper, the 3-Iodo variant offers superior performance in difficult cross-coupling reactions.
-
Spectral Distinction: The Heavy Atom Effect of Iodine often causes a slight shielding or smaller downfield shift on the adjacent H-2 carbon/proton compared to Bromine, despite Iodine's lower electronegativity. However, in 1H NMR, the H-2 shift differences are subtle (
ppm). -
Recommendation: 13C NMR is more diagnostic here; C-3 attached to Iodine typically appears significantly upfield (~55-60 ppm) compared to C-3 attached to Bromine (~80-85 ppm) due to the heavy atom effect.
Part 3: Synthesis & Experimental Protocols
Synthesis Workflow
The synthesis exploits the reactivity differences between the pyrazole and pyrimidine rings.
Figure 1: Step-wise synthesis pathway transforming the aminopyrazole precursor into the tri-functionalized target.
Experimental Protocol: Regioselective Iodination
Objective: Selective iodination at C-3 without affecting the C-5/C-7 chlorines.
Reagents:
-
5,7-Dichloropyrazolo[1,5-a]pyrimidine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq) or Iodine Monochloride (ICl)
-
Solvent: Acetonitrile (ACN) or DMF
Procedure:
-
Dissolution: Dissolve 5,7-dichloropyrazolo[1,5-a]pyrimidine in anhydrous ACN (0.1 M concentration).
-
Addition: Add NIS portion-wise at 0°C to prevent over-halogenation or side reactions.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]
-
Checkpoint: Product will be less polar (higher
) than the starting material.
-
-
Workup: Quench with saturated aqueous sodium thiosulfate (
) to remove excess iodine (color change from brown/red to yellow/clear). -
Isolation: Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol or perform flash chromatography if necessary.
Part 4: Troubleshooting & Signal Logic
Distinguishing Regioisomers
A common risk is confusion with 3,6-diiodo impurities if the starting material was not pure or if over-iodination occurred (rare with NIS, possible with ICl).
Figure 2: Logical flow for distinguishing the target compound from potential over-iodinated impurities.
Solubility Note
This compound is lipophilic due to the three halogen atoms.
-
NMR Solvent: DMSO-d6 is recommended for sharpest peaks.
may be used but often results in broader signals or lower solubility. -
Storage: Store away from light (iodides are photosensitive) and moisture (C-7 chlorine is hydrolytically labile over long periods).
References
-
BenchChem. (2025).[3] Physical and chemical properties of 5,7-Dichloropyrazolo[1,5-a]pyrimidine. BenchChem. Link
-
Hucz-Kalitowska, J., et al. (2022).[2][4] Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 927. Link
-
Chimichi, S., et al. (1992).[5] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70, 1093.[5] Link
-
Jadhav, A., et al. (2017). Regioselective C(sp2)-H Halogenation of Pyrazolo[1,5-a]pyrimidines Facilitated by Hypervalent Iodine. Semantic Scholar. Link
-
Fluorochem. (2025). This compound Product Data. Fluorochem. Link
Sources
- 1. 1592302-01-6|5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Kinase Selectivity Profiles of 3,5,7-Trisubstituted Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis for potent and selective kinase inhibitors.[1][2] These heterocyclic compounds are particularly effective as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of protein kinases.[3][4] The clinical significance of this scaffold is underscored by its presence in several FDA-approved drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib.[1][5]
This guide provides an in-depth comparative analysis of the kinase selectivity profiles of 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine derivatives. We will explore how strategic modifications at these three key positions dictate the potency and selectivity of these compounds against various kinase targets, offering insights into the structure-activity relationships (SAR) that drive their therapeutic potential.
Comparative Analysis of Kinase Selectivity
The pharmacological properties of pyrazolo[1,5-a]pyrimidine derivatives are profoundly influenced by the nature and placement of substituents at the 3, 5, and 7-positions of the core structure.[2][3][4] This structural versatility allows for the fine-tuning of inhibitory activity, enabling the development of compounds ranging from highly selective inhibitors of a single kinase to multi-targeted agents designed to address complex disease pathways.
Below is a comparative summary of the in vitro potency of representative 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines against several cancer-relevant kinase families. For context, we include Dinaciclib, a potent, broad-spectrum CDK inhibitor that also features a pyrazolo[1,5-a]pyrimidine core.[6][7]
| Compound/Derivative | Substitution Pattern (Simplified) | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Dinaciclib (Comparator) | Pyrazolo[1,5-a]pyrimidine core | CDK2 | <1 | [7] |
| CDK1 | 3 | [8] | ||
| CDK5 | 30 | [8] | ||
| CDK9 | 90 | [8] | ||
| Compound 4k (BS-194) | 3-(subst.), 5-(subst.), 7-(subst.) | CDK2 | 3 | [8] |
| CDK1 | 30 | [8] | ||
| CDK9 | 90 | [8] | ||
| Compound 10b | 3,5,7-trisubstituted | FLT3-ITD | <100 | [9] |
| CDK2 | <100 | [9] | ||
| CDK9 | <100 | [9] | ||
| Compound 17 | 3,5,7-trisubstituted | FLT3-ITD | 0.4 | [10] |
| FLT3-D835Y | 0.3 | [10] | ||
| Compound 11b | 3-aryl, 5-amino, 7-(subst.) | Pim-1 | <10 (nM range) | [11] |
| Flt-3 | <10 (nM range) | [11] | ||
| Compound 21c | 7-(triazolyl), 2-(methylthio), 3-(carbonitrile) | CDK2 | 18 | [7] |
Structure-Activity Relationship (SAR) Insights:
-
Cyclin-Dependent Kinases (CDKs): The pyrazolo[1,5-a]pyrimidine scaffold is a potent inhibitor of various CDKs, which are key regulators of the cell cycle.[8] As seen with Dinaciclib and compound 4k, specific substitutions can lead to potent, albeit sometimes broad, inhibition across CDK family members.[6][8] Compound 21c, with a distinct substitution pattern including a triazole at the 7-position, demonstrates highly potent and more selective inhibition of CDK2.[7]
-
FMS-like Tyrosine Kinase 3 (FLT3): Internal tandem duplication (ITD) mutations in FLT3 are common drivers in acute myeloid leukemia (AML).[9][10] Derivatives like compounds 10b, 17, and 19 have been developed as potent FLT3-ITD inhibitors, with some compounds showing efficacy against resistance-conferring mutations like D835Y.[10] This highlights the scaffold's utility in targeting specific oncogenic driver kinases.
-
Pim-1 Kinase: Pim-1 is a serine/threonine kinase frequently overexpressed in various cancers.[11][12] The pyrazolo[1,5-a]pyrimidine core has been successfully modified to produce highly selective Pim-1 inhibitors, as demonstrated by compound 11b, which showed high selectivity against a panel of 119 oncogenic kinases.[11][13]
-
Tropomyosin Receptor Kinases (Trks): The development of Trk inhibitors for cancers with NTRK gene fusions is a major success story for this scaffold.[5] Modifications, particularly the introduction of a macrocyclic ring system, have led to sub-nanomolar potency against TrkA, TrkB, and TrkC.[1]
Experimental Protocols
To ensure the trustworthiness and reproducibility of kinase selectivity profiling, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize these inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase using a format like the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the reaction.[14]
Principle: Kinase activity is measured by the amount of ATP converted to ADP. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine test compounds in DMSO. Further dilute these in the appropriate Kinase Assay Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.[14]
-
Assay Plate Setup: Add 1 µL of the diluted test compound or vehicle (DMSO control) to the wells of a white, opaque 96-well or 384-well microplate.[14]
-
Kinase Reaction Initiation: Add 2 µL of the target kinase enzyme solution to each well. To initiate the reaction, add 2 µL of a mixture containing the specific substrate and ATP (typically at its Kₘ concentration) in Kinase Assay Buffer.[14]
-
Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.[1][15]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides luciferase and luciferin to produce light. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[14]
-
Data Acquisition: Measure the luminescence signal using a plate reader.[14]
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" control wells).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[1]
-
Cellular Proliferation (MTT) Assay
This protocol is used to assess the anti-proliferative or cytotoxic effects of the kinase inhibitors on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16][17] The amount of formazan produced is proportional to the number of living, metabolically active cells.[18]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[19]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL) and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.[1]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[16][19]
-
Formazan Solubilization: Carefully remove the culture medium from the wells. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[1][20]
-
Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Measure the absorbance of the solution at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[1][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 or GI50 (concentration for 50% growth inhibition) values from the dose-response curves.
Visualizing Pathways and Workflows
TrkA Signaling Pathway Inhibition
The diagram below illustrates the TrkA signaling pathway, a critical pathway in neuronal cell survival and differentiation, which is often dysregulated in cancer.[5][14] It shows how a pyrazolo[1,5-a]pyrimidine-based Trk inhibitor can block the pathway at the receptor level.
Caption: TrkA signaling and inhibition by a pyrazolo[1,5-a]pyrimidine.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines the systematic process for determining the kinase selectivity profile of a novel compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological activity evaluation of novel 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
- 13. semanticscholar.org [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchhub.com [researchhub.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. atcc.org [atcc.org]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
Personal protective equipment for handling 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine
Technical Advisory: Safe Handling & Logistics for 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine
Executive Summary: The "Why" Behind the Protocol
Research involving This compound requires more than generic safety measures. As a halogenated nitrogen heterocycle, this compound possesses specific electrophilic centers (C-Cl bonds at positions 5 and 7) susceptible to nucleophilic attack.
Operational Insight: Upon contact with moisture (mucous membranes, humidity), this compound can undergo partial hydrolysis, releasing hydrochloric acid (HCl). Furthermore, the iodine substituent at position 3 renders the molecule potentially photosensitive. Therefore, our safety protocol addresses three vectors: Chemical Irritation (Acidic byproducts), Skin Permeation, and Photolytic Degradation.
Risk Assessment & Hazard Identification
Based on GHS Classification and Structural Activity Relationships (SAR)
| Property | Data / Observation | Operational Implication |
| CAS Number | 754211-05-7 | Verification ID for waste manifests. |
| Physical State | Solid (Powder/Crystal) | Dust inhalation risk; requires local exhaust ventilation (LEV). |
| Reactivity | Electrophilic Pyrimidine Core | High Irritant. Potential sensitizer. Reacts with nucleophiles (proteins). |
| GHS Hazards | H302, H315, H319, H335 | Warning: Harmful if swallowed. Causes skin/eye irritation. May cause respiratory irritation. |
| Stability | Light & Moisture Sensitive | Store in amber vials; handle under inert atmosphere (N2/Ar) if possible. |
The PPE Matrix: Task-Based Protection
Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific phase of experimentation.
| Experimental Phase | Hand Protection | Eye/Face Protection | Body/Respiratory | Rationale |
| Weighing & Transfer (Solid) | Double Nitrile (min 5 mil outer) | Safety Glasses w/ Side Shields | Lab Coat + N95 (if outside hood) | Prevents particulate contact; double layer visualizes tears. |
| Solubilization (DCM/DMF) | Silver Shield / Laminate (or Double Nitrile changed every 15 mins) | Chemical Splash Goggles | Lab Coat + Fume Hood Sash lowered | Halogenated solvents (DCM) permeate nitrile in <5 mins, carrying the toxic payload through to skin. |
| Reaction Setup (Heating) | Thermal/Chemical Gloves (Neoprene over Nitrile) | Full Face Shield + Goggles | Chemical Resistant Apron | Risk of thermal splash; hot vapors increase permeability of standard gloves. |
| Waste Disposal | Heavy Duty Nitrile (8 mil+) | Splash Goggles | Lab Coat + Closed-toe Shoes | High abrasion resistance required for handling drums/containers. |
Critical Scientist Note: If using Dichloromethane (DCM) as a solvent, standard nitrile gloves provide zero protection after 2-4 minutes. You must use laminate gloves (e.g., Silver Shield) or change nitrile gloves immediately upon any splash contact.
Operational Workflow: From Storage to Synthesis
This workflow ensures compound integrity and operator safety.
Figure 1: Safe handling lifecycle. Note the "Warm to RT" step—opening a cold halogenated heterocycle in humid air causes immediate hydrolysis and degradation.
Emergency Response & Decontamination
In the event of exposure, the speed of response dictates the severity of the injury.
Scenario A: Skin Contact (Solid or Solution)
-
Immediate Action: Do not wipe. Wiping drives the chemical into pores.
-
Flush: Rinse with lukewarm water for 15 minutes. Cold water closes pores (trapping chemical); hot water opens them too wide (increasing absorption).
-
Neutralize: Wash gently with soft soap (pH neutral). Avoid abrasive scrubbers which cause micro-abrasions.
Scenario B: Spill Cleanup (Benchtop)
-
Solid Spill: Do not use a brush (generates dust). Use a wet wipe or damp paper towel to capture powder.
-
Solution Spill: Cover with absorbent pads. If DCM was the solvent, evacuate the immediate area to allow vapors to vent into the hood before cleanup.
Figure 2: Decision logic for spill remediation.
Waste Disposal & Compliance
Regulatory Classification: This compound falls under Halogenated Organic Waste .
-
Segregation: NEVER mix with strong acids or oxidizers. The iodine atom can oxidize to free iodine (
), and the chlorines can release HCl. -
Container: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid metal containers (corrosion risk from hydrolysis).[1]
-
Labeling:
References
-
PubChem. (n.d.). Compound Summary: Pyrazolo[1,5-a]pyrimidine, 5,7-dichloro-3-iodo-.[2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
